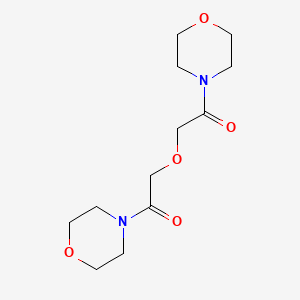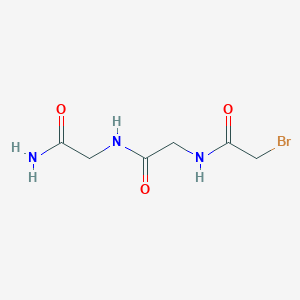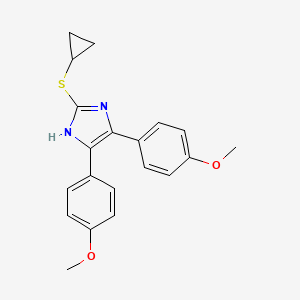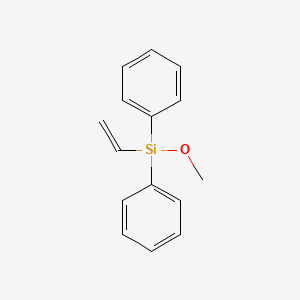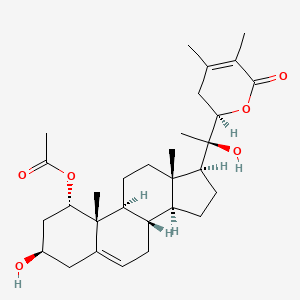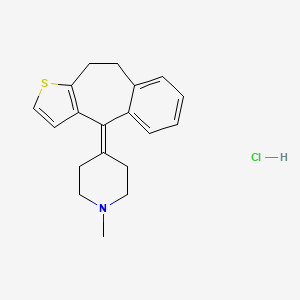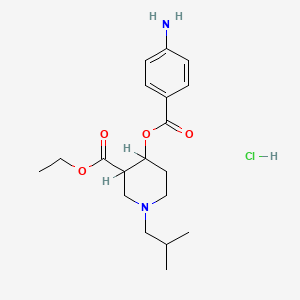
3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride involves multiple steps. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . This process is highly enantioselective and provides the corresponding tertiary propargylamines in useful yields.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones is a notable method .
Análisis De Reacciones Químicas
Types of Reactions: 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in free radical bromination can lead to the formation of brominated derivatives .
Aplicaciones Científicas De Investigación
3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of scientific research applications, including:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Studied for its potential effects on biological systems.
- Medicine : Investigated for its potential therapeutic properties.
- Industry : Utilized in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds:
- 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride
- 3-Carbethoxy-4-piperidone hydrochloride
Uniqueness: 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of functional groups and molecular configuration provides distinct chemical and biological activities .
Propiedades
Número CAS |
78219-22-4 |
|---|---|
Fórmula molecular |
C19H29ClN2O4 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
ethyl 4-(4-aminobenzoyl)oxy-1-(2-methylpropyl)piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-4-24-19(23)16-12-21(11-13(2)3)10-9-17(16)25-18(22)14-5-7-15(20)8-6-14;/h5-8,13,16-17H,4,9-12,20H2,1-3H3;1H |
Clave InChI |
PSDXVZJGWIXYPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)CC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


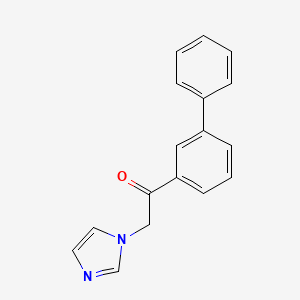
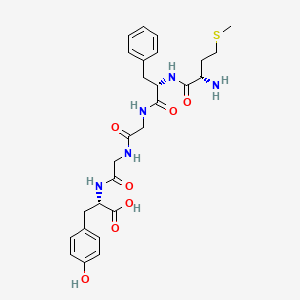
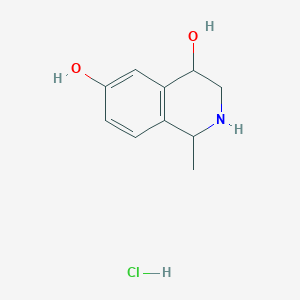


![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

